InChI=1S/C10H14BrN/c1-3-7-5-9(11)6-8(4-2)10(7)12/h5-6H,3-4,12H2,1-2H3
.
The provided literature focuses primarily on the kinetic study of the bromination reaction of 4-bromo-2,6-diethylaniline in an acidic environment. [] This research sheds light on the reaction mechanism and factors influencing the rate of electrophilic aromatic substitution reactions, providing valuable information for organic synthesis.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.:
CAS No.: